(+)-Deoxocassine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

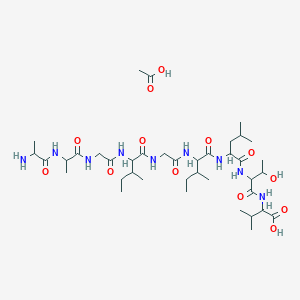

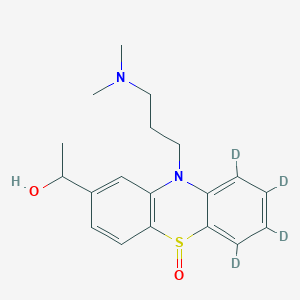

(+)-Deoxocassine is a useful research compound. Its molecular formula is C₁₈H₃₇NO and its molecular weight is 283.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis from d-xylose

A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing this compound (Kishore et al., 2012).

Diastereoselective Reduction in Synthesis

The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing this compound. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).

Asymmetric Aminohydroxylation Route

An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).

Aza-Achmatowicz Approach

The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including this compound. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Deoxocassine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-tyrosine", "2,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "petroleum ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amino group of L-tyrosine with tert-butyloxycarbonyl (BOC) group in the presence of acetic acid and hydrochloric acid.", "2. Condensation of BOC-L-tyrosine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base.", "3. Reduction of the Schiff base with sodium borohydride in methanol to obtain the corresponding amine.", "4. Protection of the phenolic hydroxyl group with a methyl ether group using dimethyl sulfate in the presence of sodium hydroxide.", "5. Dehydration of the protected amine with methyl vinyl ketone in the presence of acetic acid to form the corresponding imine.", "6. Reduction of the imine with sodium borohydride in methanol to obtain the corresponding amine.", "7. Deprotection of the BOC group with hydrochloric acid in diethyl ether to obtain the free amine.", "8. Purification of the free amine by column chromatography using petroleum ether and ethyl acetate as eluents to obtain (+)-Deoxocassine.", ] } | |

Número CAS |

38726-62-4 |

Fórmula molecular |

C₁₈H₃₇NO |

Peso molecular |

283.49 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)